molecular formula C19H20O4 B5688797 Methyl 4-{[2-methoxy-4-(prop-2-EN-1-YL)phenoxy]methyl}benzoate

Methyl 4-{[2-methoxy-4-(prop-2-EN-1-YL)phenoxy]methyl}benzoate

Cat. No.: B5688797
M. Wt: 312.4 g/mol
InChI Key: QKSWXZNHYLNOHS-UHFFFAOYSA-N
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Description

Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate is an organic compound with a complex structure that includes a benzoate ester, a methoxy group, and a prop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-methoxy-4-(prop-2-en-1-yl)phenol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy and prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
  • 2-methoxy-4-(prop-2-en-1-yl)phenol
  • 4-methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide

Uniqueness

Methyl 4-{[2-methoxy-4-(prop-2-en-1-yl)phenoxy]methyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

IUPAC Name

methyl 4-[(2-methoxy-4-prop-2-enylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-4-5-14-8-11-17(18(12-14)21-2)23-13-15-6-9-16(10-7-15)19(20)22-3/h4,6-12H,1,5,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSWXZNHYLNOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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